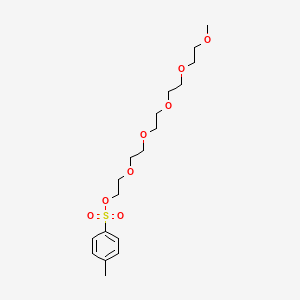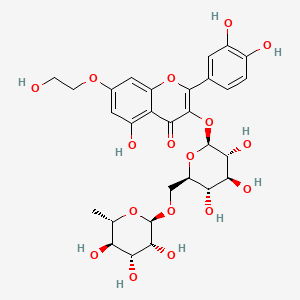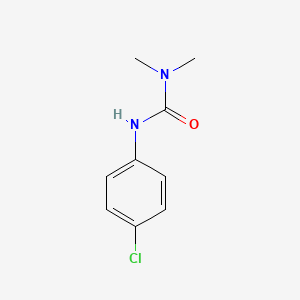
2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate
説明
“2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate” is a chemical compound. It is a derivative of 2,5,8,11,14-Pentaoxahexadecan-16-ol . The IUPAC name for the parent compound is 2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol .
Synthesis Analysis
The synthesis of the parent compound, 2,5,8,11,14-Pentaoxahexadecan-16-ol, involves the reaction of ethylene oxide with 1,2,4-butanetriol to generate epoxidized butanol. This is followed by the alcoholysis reaction of epoxidized butanol and methanol to generate PEGME .Molecular Structure Analysis
The molecular formula of the parent compound is C11H24O6 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The parent compound, 2,5,8,11,14-Pentaoxahexadecan-16-ol, can undergo reactions typical of alcohols. For example, it can react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
The parent compound, 2,5,8,11,14-Pentaoxahexadecan-16-ol, has a molecular weight of 252.3047 . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 332.3±32.0 °C at 760 mmHg .科学的研究の応用
Bioconjugation
Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, usually a protein or peptide and a probe or ligand . “2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate” could potentially be used in this field due to its functional groups that allow for stable covalent bonding.
Drug Delivery
The compound could be used in drug delivery systems . The presence of multiple oxygen atoms and the long carbon chain could potentially be used to encapsulate drug molecules and facilitate their delivery to specific parts of the body.
PEG Hydrogel
“2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate” could be used in the creation of PEG (Polyethylene Glycol) hydrogels . These hydrogels are often used in medical and pharmaceutical applications due to their biocompatibility and ability to control the release of drugs.
Crosslinker
The compound could be used as a crosslinker . Crosslinkers are used in polymer science to create connections between large chains of molecules. This can result in materials with unique properties such as increased strength or resistance to chemical breakdown.
Surface Functionalization
Surface functionalization is a process used to modify the surface of a material to improve its properties . “2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate” could potentially be used to functionalize surfaces, improving their interaction with other substances or their resistance to environmental factors.
Ligand Research and Peptide Synthesis Support
The compound could be used in ligand research and as a support for peptide synthesis . In ligand research, it could be used to study the interactions between ligands and their binding sites. In peptide synthesis, it could be used as a support material, facilitating the synthesis process .
Grafted Polymer Compounds
“2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate” could be used in the creation of grafted polymer compounds . These are materials where one type of polymer is attached to another, resulting in a material with combined properties.
New Materials and Functional Coatings
Finally, the compound could be used in the development of new materials and functional coatings . The presence of multiple functional groups could allow for the creation of materials with unique properties. Additionally, it could be used to create coatings that provide additional functionality to a material, such as increased resistance to environmental factors or improved interaction with other substances .
Safety and Hazards
特性
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8S/c1-17-3-5-18(6-4-17)27(19,20)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-2/h3-6H,7-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVXLRPEZMWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14-Pentaoxahexadecan-16-YL 4-methylbenzenesulfonate | |
CAS RN |
80755-67-5 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80755-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















